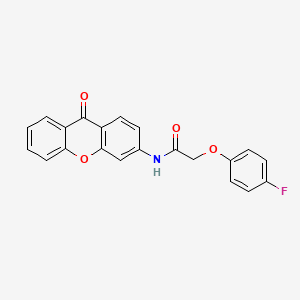

2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Description

2-(4-Fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic acetamide derivative characterized by a xanthenone core (a tricyclic aromatic system with a ketone group) linked to a 4-fluorophenoxyacetamide moiety.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO4/c22-13-5-8-15(9-6-13)26-12-20(24)23-14-7-10-17-19(11-14)27-18-4-2-1-3-16(18)21(17)25/h1-11H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSLVTYSGLFWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:

Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent under basic conditions.

Coupling with xanthene derivative: The fluorophenoxy intermediate is then coupled with a xanthene derivative, such as 9-oxo-9H-xanthene-3-ylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide and analogous compounds:

Structural and Functional Analysis

Core Structure Differences: Xanthenone vs. In contrast, quinazolinone () and benzothieno-pyrimidinone () cores offer distinct electronic profiles, affecting solubility and target specificity. Substituent Effects:

Pharmacological Activity: Anticancer Potential: Xanthenone-acetamide derivatives (e.g., N-(1-hydroxypropan-2-yl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide) show tumor cell line inhibition, likely due to the xanthenone moiety’s ability to intercalate DNA or inhibit kinases . Anti-inflammatory Activity: Quinazolinone-acetamide derivatives () exhibit anti-inflammatory effects, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac. This highlights the role of the ethylamino group in enhancing activity.

Physicochemical Properties: logP and Solubility: The target compound’s xanthenone core likely increases lipophilicity (higher logP) compared to simpler aromatic analogs like B1 (). However, the acetamide group may mitigate this by introducing polarity. Polar Surface Area (PSA): Compounds with morpholine substituents (e.g., 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide in ) exhibit higher PSA (43.67 Ų), improving aqueous solubility compared to purely aromatic systems.

Biological Activity

2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of a fluorophenoxy group and a xanthene derivative , contributing to its notable chemical properties. The molecular formula is with a molecular weight of approximately 299.30 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂FNO₃ |

| Molecular Weight | 299.30 g/mol |

| Chemical Class | Acetamide |

| Key Functional Groups | Fluorophenoxy, Xanthene |

The biological activity of 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is believed to involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The precise mechanism remains under investigation, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on various receptors, influencing cellular signaling.

- DNA Interaction : Potential binding to DNA may affect gene expression or induce apoptosis.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties, particularly in the fields of oncology and anti-inflammatory treatments:

- Anticancer Activity : Preliminary studies suggest that derivatives of xanthene compounds exhibit significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers, suggesting that 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide may have similar effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how the presence of the fluorine atom in this compound enhances its biological profile compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide | Chlorine substitution | Varies from parent compound |

| 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide | Bromine substitution | Varies widely based on structure |

| 2-(4-methylphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide | Methyl group substitution | Likely reduced activity |

The fluorine atom is known to enhance metabolic stability and binding affinity to biological targets, potentially leading to improved efficacy.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar xanthene derivatives. For example:

- A study highlighted the anticancer properties of xanthene derivatives, showing that modifications could lead to enhanced apoptosis induction in cancer cells (EC50 values in the nanomolar range) .

- Another research focused on enzyme inhibition mechanisms, demonstrating that certain xanthene compounds effectively inhibited key metabolic enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.